molecular formula C6H5BrFNS B14015631 6-Bromo-2-fluoro-3-(methylthio)pyridine

6-Bromo-2-fluoro-3-(methylthio)pyridine

Cat. No.: B14015631
M. Wt: 222.08 g/mol
InChI Key: LVSIGAQPILXFMM-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-(methylthio)pyridine is a heterocyclic organic compound that contains a bromine, a fluorine, and a methylthio group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-fluoro-3-(methylthio)pyridine can be achieved through several methods. One common approach involves the halogenation of 2-fluoro-3-(methylthio)pyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetonitrile or dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoro-3-(methylthio)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

Major Products

    Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include reduced pyridine derivatives and dehalogenated compounds.

Scientific Research Applications

6-Bromo-2-fluoro-3-(methylthio)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-(methylthio)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms and the methylthio group can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-3-fluoro-2-methylpyridine: Similar structure but lacks the methylthio group.

    2-Fluoro-3-(methylthio)pyridine: Similar structure but lacks the bromine atom.

Uniqueness

6-Bromo-2-fluoro-3-(methylthio)pyridine is unique due to the combination of bromine, fluorine, and methylthio substituents on the pyridine ring. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C6H5BrFNS

Molecular Weight

222.08 g/mol

IUPAC Name

6-bromo-2-fluoro-3-methylsulfanylpyridine

InChI

InChI=1S/C6H5BrFNS/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3

InChI Key

LVSIGAQPILXFMM-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(N=C(C=C1)Br)F

Origin of Product

United States

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